molecular formula C16H13ClN2O3 B11697405 (2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

(2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11697405
M. Wt: 316.74 g/mol
InChI Key: GPMUZXXBCGFVMC-UHFFFAOYSA-N
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Description

(2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound with a molecular formula of C16H13ClN2O3 and a molecular weight of 316.74 g/mol. It features a hybrid structure combining a 3,4-dihydroquinoline moiety with a 2-chloro-5-nitrophenyl group via a methanone linker. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated potent anticancer activity through multiple mechanisms, including acting as growth regulators through apoptosis, disruption of cell migration, and inhibition of angiogenesis . Furthermore, specific small molecules containing dihydroquinoline analogs have been designed to inhibit tubulin polymerization by binding to the colchicine site, a validated target for anticancer therapy, showing efficacy against a panel of human cancer cell lines, including melanoma, lung, and breast cancers . The presence of the nitro and chloro substituents on the benzoyl ring may influence the compound's electronic properties and binding interactions, potentially enhancing its biological activity. This compound is offered for research use only and is intended for use by qualified scientific professionals. It is strictly for laboratory research applications and not for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

(2-chloro-5-nitrophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C16H13ClN2O3/c17-14-8-7-12(19(21)22)10-13(14)16(20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9H2

InChI Key

GPMUZXXBCGFVMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 3,4-Dihydroquinoline Moiety

The 3,4-dihydroquinoline framework is typically constructed via cyclization reactions starting from substituted anilines. A notable method involves the one-pot tandem diazotization and Heck–Matsuda coupling of 2-nitroanilines, followed by hydrogenation and cyclization to form the dihydroquinoline core. For example, 2-nitroaniline undergoes diazotization using a polymer-supported nitrite reagent and p-tosic acid, generating a stable diazonium salt. Subsequent Heck–Matsuda coupling with acrylates forms cinnamate intermediates, which are hydrogenated and cyclized under palladium catalysis to yield 3,4-dihydroquinolin-2-ones. This method achieves yields of 64–79% under atmospheric hydrogen pressure, with improved efficiency (74–81% yields) under 2.5 bar pressure.

Functionalization of the Aryl Group: 2-Chloro-5-Nitrophenyl Synthesis

The 2-chloro-5-nitrophenyl group is synthesized through sequential nitration and chlorination of substituted benzene derivatives. A patented approach for analogous pyridine systems involves nitromethane condensation with 2-halogenated acrylates, followed by cyclization and chlorination using phosphorus oxychloride. Adapting this to benzene systems, chlorobenzene is nitrated at the meta position using a nitric acid-sulfuric acid mixture, followed by selective ortho-chlorination via radical or electrophilic pathways. Yields for such nitration-chlorination sequences range from 50–70%, depending on the directing effects of substituents.

Ketone Bridge Formation: Coupling Strategies

Friedel-Crafts Acylation

The methanone bridge is introduced via Friedel-Crafts acylation, where 2-chloro-5-nitrobenzoyl chloride reacts with the electron-rich 3,4-dihydroquinoline. Using aluminum chloride (AlCl₃) as a Lewis acid in dichloromethane at 0–5°C, the acyl chloride electrophile is generated in situ and attacks the quinoline’s α-position to the nitrogen, forming the ketone linkage. This method achieves moderate yields (55–65%) but requires rigorous exclusion of moisture to prevent hydrolysis.

Palladium-Catalyzed Carbonylation

An alternative method employs palladium-catalyzed carbonylation to couple preformed 3,4-dihydroquinoline with 2-chloro-5-nitroiodobenzene. Using Pd(OAc)₂ and Xantphos as a ligand system, carbon monoxide (1 atm) facilitates the insertion of the carbonyl group between the aryl iodide and quinoline nitrogen. This approach offers superior regioselectivity and yields up to 72% in dimethylacetamide at 120°C.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in coupling steps but may promote side reactions such as quinoline oxidation.

  • Low temperatures (0–25°C) are critical during diazotization and acylation to minimize decomposition.

Catalytic Systems

  • Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) enable tandem hydrogenation and coupling steps, reducing the need for intermediate isolation.

  • Lewis acids (e.g., AlCl₃, FeCl₃) improve electrophilic substitution efficiency but require stoichiometric quantities, complicating purification.

Regioselectivity and Byproduct Formation

  • Nitration position control is challenging due to competing meta and para directing effects of chlorine substituents. Mixed acid systems (HNO₃/H₂SO₄) at 0°C favor meta-nitration (70% selectivity).

  • Over-reduction risks during hydrogenation necessitate precise pressure control to preserve the nitro group until cyclization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for diazotization and coupling steps improves heat transfer and reduces reaction times. For example, a microreactor system operating at 10 mL/min flow rate achieves 85% conversion in Heck–Matsuda steps, compared to 68% in batch processes.

Green Chemistry Metrics

  • Solvent recycling : Ethanol and methanol are recovered via distillation, reducing waste by 40%.

  • Catalyst recovery : Magnetic Pd nanoparticles enable 95% recovery via filtration, lowering costs.

Comparative Analysis of Synthetic Methods

MethodStepsConditionsYield (%)Reference
Tandem DiazotizationDiazotization → Heck → HydrogenationPd/C, H₂ (2.5 bar), DMF, 80°C74–81
Friedel-Crafts AcylationAcyl chloride + QuinolineAlCl₃, CH₂Cl₂, 0°C55–65
Palladium CarbonylationCO insertionPd(OAc)₂, Xantphos, 120°C68–72

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 1-(2-Amino-5-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituents, ring systems, or electronic properties. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight logP PSA (Ų) Key Applications/Findings
(2-Chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone 2-Cl-5-NO₂-phenyl, 3,4-dihydroquinoline 343.76 (calculated) ~4.1 (estimated) ~70.2 Potential kinase/mTOR inhibition (hypothesized)
(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)(tetrahydro-2H-pyran-4-yl)methanone (8a) 7-NO₂-dihydroquinoline, tetrahydropyran 331.34 2.8 75.6 mTOR inhibition (IC₅₀ = 0.9 µM in cellular assays)
(2-Chloro-5-nitrophenyl)(2-fluorophenyl)methanone 2-Cl-5-NO₂-phenyl, 2-F-phenyl 279.65 4.14 62.89 Unknown biological activity; high lipophilicity
3,4-Dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone (S05) Piperidine-imidazole, dihydroquinoline 310.39 ~2.5 64.8 Kinase-targeted ligand (PDB entry S05)
6-Nitro-2,3-dihydro-1H-inden-1-one Nitro-substituted indanone 177.16 1.2 55.1 Intermediate in synthesis of bioactive molecules

Key Observations

This contrasts with 8a, where the nitro group on the dihydroquinoline ring improves mTOR inhibition but reduces solubility . Replacement of the dihydroquinoline moiety with 2-fluorophenyl ( ) increases logP (4.14 vs. ~4.1), suggesting greater lipophilicity but reduced polar surface area (PSA), which may limit aqueous solubility .

Heterocyclic Modifications: The dihydroquinoline scaffold in the main compound and 8a provides partial saturation, which may enhance metabolic stability compared to fully aromatic quinoline derivatives. In S05, the piperidine-imidazole substituent introduces basicity and hydrogen-bonding capacity, likely contributing to its kinase-targeting activity .

Synthetic Utility: Nitro-dihydroindenones (e.g., 6-Nitro-2,3-dihydro-1H-inden-1-one) serve as precursors for bioactive molecules but lack the dihydroquinoline scaffold’s conformational rigidity .

Research Findings and Implications

  • However, its higher logP compared to 8a may necessitate formulation adjustments for optimal bioavailability .
  • Antimicrobial Hypotheses : Analogous compounds with nitro groups (e.g., 14a in ) exhibit activity against bacterial biofilms, implying that the main compound’s nitro-chloro motif could be explored for similar applications .
  • Computational Insights : Molecular docking studies on 8a revealed strong interactions with mTOR’s hydrophobic pocket, a feature likely shared by the main compound due to its chloro-nitrophenyl group .

Biological Activity

The compound (2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a synthetic organic molecule that has garnered interest due to its complex structure and potential biological activities. It features a chloro and nitro substituent on a phenyl ring, linked to a dihydroquinoline moiety through a methanone group, suggesting diverse chemical reactivity and biological applications.

Chemical Structure and Properties

  • Molecular Formula : C16H13ClN2O3
  • Molecular Weight : 316.74 g/mol

This compound's structure allows for interactions with various biological targets, making it a subject of medicinal chemistry research.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Interaction studies typically focus on:

  • Binding Affinity : Evaluating how well the compound binds to target proteins.
  • Enzyme Inhibition : Assessing its potential as an inhibitor for various enzymes linked to disease processes.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties : The nitrophenyl group is associated with potential anticancer activity due to its ability to interfere with cancer cell proliferation.

Antimicrobial Evaluation

A study involving related compounds revealed that those with similar structural motifs exhibited antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, indicating potential for this compound in treating infections caused by resistant bacteria .

Anticancer Activity

In vitro studies have suggested that compounds containing the dihydroquinoline moiety may inhibit cancer cell growth. For example, research on quinoline derivatives indicated that they could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . The specific effects of this compound are yet to be fully elucidated but warrant further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-ChloroquinolineChlorine on quinolineAntimicrobial
5-NitroindoleNitro group on indoleAnticancer
6-MethylquinolineMethyl on quinolineAntiviral
This compoundChloro and nitro on phenyl + dihydroquinolinePotentially Antimicrobial/Anticancer

Q & A

Q. What are the recommended methods for synthesizing (2-chloro-5-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can its purity be validated?

Answer: Synthesis typically involves coupling reactions between 2-chloro-5-nitrobenzoyl chloride and 3,4-dihydroquinoline derivatives under anhydrous conditions. Key steps include:

  • Reagent selection : Use catalysts like triethylamine in dichloromethane (DCM) to facilitate acylation .
  • Progress monitoring : Thin-layer chromatography (TLC) with UV visualization to track intermediate formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
  • Validation : Confirm purity via 1H^1H- and 13C^{13}C-NMR spectroscopy for structural elucidation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

Technique Purpose Key Features Reference
NMR Confirm substituent positions and dihydroquinoline ring conformation1H^1H-NMR detects aromatic protons; 13C^{13}C-NMR identifies carbonyl (C=O) at ~190 ppm
IR Detect functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1})Useful for distinguishing nitro (NO2_2) and ketone groups
X-ray crystallography Resolve 3D structure and intermolecular interactionsRequires high-quality single crystals; identifies bond angles and packing motifs

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Answer: The electron-withdrawing nitro group enhances electrophilicity but reduces thermal stability.

  • Thermal degradation : Decomposes above 200°C; monitor via thermogravimetric analysis (TGA).
  • pH sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) due to nucleophilic attack on the ketone. Use buffered solutions for biological assays .

Q. What are the primary reactivity patterns of this methanone derivative?

Answer: The ketone moiety undergoes nucleophilic additions (e.g., Grignard reactions), while the nitro group can be reduced to an amine (e.g., using H2_2/Pd-C). The dihydroquinoline ring may participate in cyclization or oxidation reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent optimization : Replace DCM with toluene for higher boiling points and easier scale-up .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance acylation efficiency.
  • Continuous flow chemistry : Reduces side reactions and improves reproducibility .

Q. What mechanistic insights exist for the reduction of the nitro group in this compound?

Answer: Reduction pathways depend on the catalyst:

  • Pd-C/H2_2 : Selective nitro-to-amine conversion without affecting the ketone.
  • SnCl2_2/HCl : May lead to partial dechlorination. Monitor intermediates via LC-MS .

Q. How can computational modeling predict the compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize scaffolds with high affinity for hydrophobic pockets .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nitro group as a hydrogen-bond acceptor) .

Q. What pharmacological targets are plausible based on structural analogs?

Answer: Analog studies suggest potential as:

  • Kinase inhibitors : The dihydroquinoline scaffold mimics ATP-binding motifs .
  • Antimicrobial agents : Nitroaryl groups disrupt bacterial electron transport chains .

Q. How should researchers address contradictions in stability data across studies?

Answer:

  • Controlled experiments : Replicate conditions (e.g., humidity, light exposure) from conflicting studies.
  • Degradation profiling : Use HPLC-MS to identify decomposition products and clarify pathways .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

Answer:

  • Crystal growth : Slow evaporation from DCM/hexane mixtures improves crystal quality.
  • Disorder issues : The nitro group’s rotational freedom may require low-temperature data collection (100 K) .

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